Ethyl 5-chloro-3-fluoropicolinate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-chloro-3-fluoropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-2-13-8(12)7-6(10)3-5(9)4-11-7/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYXMJMPUIJGKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Pyridine Carboxylic Acid Esters As Synthetic Intermediates and Building Blocks
Pyridine (B92270) carboxylic acid esters are highly valued as synthetic intermediates and building blocks in organic chemistry. google.comgoogle.com Their utility is derived from the presence of the pyridine ring, a nitrogen-containing heterocycle found in numerous biologically active molecules, and the ester functionality, which can be readily transformed into other functional groups. nih.govoup.com
The Unique Context of Halogenation in Pyridine and Picolinate Chemistry Research
The introduction of halogen atoms onto the pyridine (B92270) ring, a process known as halogenation, dramatically expands the synthetic potential of picolinate (B1231196) esters. nih.govchemrxiv.org Halogenation is a critical transformation in pyridine chemistry because it provides a handle for further functionalization through a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. nih.govchemrxiv.orgchemrxiv.org These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and amino groups, enabling the systematic exploration of a molecule's structure-activity relationship (SAR). chemrxiv.org
The position and type of halogen atom (fluorine, chlorine, bromine, or iodine) can significantly impact the electronic properties of the pyridine ring. For instance, the high electronegativity of fluorine can alter the acidity of nearby protons and influence intermolecular interactions. The differing reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) allows for selective transformations at specific positions on the ring. This precise control over a molecule's three-dimensional structure and electronic landscape is a cornerstone of modern drug discovery and materials science. nih.govmountainscholar.org
Research Trajectories and Academic Focus on Ethyl 5 Chloro 3 Fluoropicolinate Within the Broader Picolinate Field
Pioneering Approaches in Picolinate Esterification Research
The formation of the ethyl ester of picolinic acid is a critical step in the synthesis of the target compound. Research in this area has focused on both traditional and novel methods to achieve efficient esterification.
Acid-Catalyzed Esterification Methods and Advancements
Acid-catalyzed esterification, famously known as the Fischer-Speier esterification, represents a fundamental approach to the synthesis of esters from carboxylic acids and alcohols. masterorganicchemistry.com This equilibrium-driven process typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, with the alcohol often serving as the solvent to drive the reaction toward the product. masterorganicchemistry.com In the context of pyridine (B92270) carboxylic acids, this method has been successfully employed. google.com
The mechanism of acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Subsequent nucleophilic attack by the alcohol, followed by proton transfer and elimination of water, yields the corresponding ester. rsc.org For picolinic acids, the pyridine nitrogen can be protonated, which can influence the reactivity of the carboxylic acid. To circumvent issues related to the solubility of the resulting salts and to facilitate the reaction, alternative approaches have been developed. One such method involves the initial conversion of the picolinic acid to its more reactive acid chloride hydrochloride salt using thionyl chloride with a catalytic amount of dimethylformamide (DMF). nih.gov This activated intermediate can then readily react with an alcohol in the presence of a base, such as triethylamine (B128534), to afford the desired ester in high yield. nih.gov
Advancements in this area include the development of reusable catalyst systems. For instance, a catalytic preparation derived from the esterification of a pyridine carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid can be reused for subsequent esterification reactions, simplifying the process and reducing catalyst waste. google.com
Novel Condensation Methodologies for Carboxylic Esters
To overcome the limitations of acid-catalyzed esterification, particularly for sensitive substrates, a variety of novel condensation methodologies have been developed. These methods often rely on the use of coupling agents that activate the carboxylic acid under milder conditions.
One of the classic approaches involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC). nih.govtcichemicals.com However, the use of DCC for the esterification of picolinic acid can be complicated by the formation of N-acyl-N,N'-dicyclohexylurea byproducts. nih.gov
More recent and highly effective methods utilize substituted benzoic anhydrides. The Shiina esterification, for example, employs 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) in the presence of a base like triethylamine and a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP). researchgate.net This method is known for its high efficiency and broad applicability, including the synthesis of macrocyclic lactones. researchgate.net The reaction proceeds through the formation of a mixed anhydride, which is then attacked by the alcohol to yield the ester. researchgate.net
Another innovative approach involves multicomponent reactions. For instance, picolinate and picolinic acid derivatives have been synthesized in a one-pot reaction involving an aldehyde, ammonium (B1175870) acetate (B1210297), malononitrile, and either 2-oxopropanoic acid or its ethyl ester. nih.govrsc.orgresearchgate.net This reaction can be facilitated by a heterogeneous nanoporous catalyst, such as UiO-66(Zr)-N(CH₂PO₃H₂)₂, allowing the synthesis to proceed at ambient temperature. nih.govrsc.org
| Condensation Reagent/Method | Description | Key Features |
| N,N'-Dicyclohexylcarbodiimide (DCC) | A widely used coupling agent for the formation of amide and ester bonds. | Can lead to the formation of N-acylurea byproducts with picolinic acids. nih.gov |
| 2-Methyl-6-nitrobenzoic anhydride (MNBA) | A highly efficient condensing agent for esterification (Shiina esterification). | Used with a base and a nucleophilic catalyst; effective for a wide range of substrates. researchgate.net |
| Multicomponent Reaction with Heterogeneous Catalyst | One-pot synthesis of picolinates from simple starting materials. | Can be performed at ambient temperature using a reusable catalyst. nih.govrsc.org |
Regioselective Halogenation Studies on Pyridine Scaffolds
The introduction of chlorine and fluorine atoms at specific positions on the pyridine ring is a challenging yet crucial aspect of the synthesis of this compound.
Chlorination Techniques and Mechanistic Investigations
The direct electrophilic halogenation of pyridine is generally difficult due to the deactivation of the ring by the electronegative nitrogen atom. gcwgandhinagar.com Electrophilic attack, when it does occur, typically proceeds at the 3- and 5-positions. youtube.com To achieve chlorination at other positions or to enhance reactivity, several strategies have been developed.
One common approach is to perform the chlorination in the vapor phase at high temperatures. youtube.comyoutube.com For example, a two-stage process where pyridine or a substituted pyridine is reacted with chlorine and an inert gas at a high temperature (350-500°C) followed by a lower temperature zone can achieve selective chlorination. google.com
A more versatile method involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions. gcwgandhinagar.comresearchgate.net After the desired substitution has been achieved, the N-oxide can be deoxygenated to yield the substituted pyridine. Regioselective chlorination of pyridine N-oxides can be accomplished using reagents like oxalyl chloride and triethylamine in dichloromethane (B109758) at low temperatures. researchgate.net
The mechanism of electrophilic chlorination can be complex. For instance, studies on the acid-catalyzed transfer of chlorine from a protonated chloroamine to an aromatic ring suggest a transition state with a large bond angle between the entering and leaving groups around the chlorine atom. nih.gov
| Chlorination Method | Substrate | Conditions | Outcome |
| Vapor-Phase Chlorination | Pyridine | High temperatures (e.g., 390°C) | Can lead to mixtures of chlorinated products. youtube.com |
| Two-Stage Reaction | Pyridine, lower alkyl pyridines | 1. Hot zone (350-500°C)2. Cooler zone (<340°C) | Selective chlorination. google.com |
| N-Oxide Activation | Pyridine N-oxides | (COCl)₂, Et₃N, CH₂Cl₂ at 0°C | Regioselective chlorination. researchgate.net |
Nucleophilic Aromatic Fluorination (SNAr) Research on Chloropicolinate Substrates
The introduction of the fluorine atom onto the chloropicolinate scaffold is typically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. In this reaction, a nucleophilic fluoride (B91410) source displaces a leaving group, such as a chlorine atom, on the aromatic ring. The pyridine ring, being electron-deficient, is well-suited for SNAr reactions, especially when further activated by electron-withdrawing groups like the ester functionality in picolinates. acs.org The rate of SNAr reactions on halopyridines is generally faster for fluoropyridines compared to chloropyridines when another halide is the leaving group. acs.orgnih.gov
However, traditional SNAr fluorinations on chloropicolinate substrates often present significant challenges. nih.govacs.org These reactions typically require high temperatures (often above 130°C) and long reaction times, which can lead to the decomposition of both the starting material and the desired product, resulting in moderate yields. nih.govacs.orgacs.org The development of milder and more efficient fluorination methods has therefore been a major focus of research.
Development of Anhydrous Fluoride Sources and Reagents
A key limitation in SNAr fluorination is the low nucleophilicity and solubility of common fluoride sources like potassium fluoride (KF) and cesium fluoride (CsF) under anhydrous conditions. nih.gov The presence of water must be rigorously excluded as it can solvate the fluoride ion, reducing its reactivity, and lead to side reactions. nih.govacs.org This has spurred the development of more reactive, anhydrous fluoride reagents.
Early studies identified that combining the inexpensive KF with a superstoichiometric amount of a phase-transfer catalyst like tetrabutylammonium (B224687) chloride (Bu₄NCl) could serve as a more cost-effective alternative to CsF for the SNAr fluorination of chloropicolinates. nih.govacs.orgacs.org However, these conditions still required elevated temperatures. nih.govacs.org
A significant breakthrough came with the development of methods to generate high concentrations of anhydrous tetraalkylammonium fluoride salts. For example, anhydrous tetramethylammonium (B1211777) fluoride (NMe₄F) has proven to be a highly effective reagent for room-temperature SNAr fluorination of chloropicolinates and other electron-deficient aromatic substrates. nih.govacs.orgacs.org Unlike its tetrabutylammonium counterpart, NMe₄F is not prone to Hofmann elimination, making it a stable and isolable reagent. nih.govacs.org
More recently, tetramethylammonium fluoride alcohol adducts, such as Me₄NF•t-AmylOH, have been introduced as practical, bench-stable reagents for SNAr fluorination. nih.gov These adducts allow for reactions to be carried out under mild conditions (e.g., 80°C in DMSO) without the stringent requirement for anhydrous solvents and reagents. nih.gov Other advanced fluoride sources include imidazolium-based fluoride reagents, which have been developed to address challenges related to solubility, hygroscopicity, and stability. acs.orgnih.gov
| Fluoride Reagent | Key Characteristics | Reaction Conditions for Chloropicolinates |
| KF/Bu₄NCl | Cost-effective alternative to CsF. | Elevated temperatures (>130°C). nih.govacs.org |
| Anhydrous NMe₄F | Highly reactive, stable, and isolable. | Room temperature. nih.govacs.orgacs.org |
| Me₄NF•t-AmylOH | Bench-stable, less sensitive to moisture. | Mild conditions (e.g., 80°C). nih.gov |
| Imidazolium-based fluorides | Tackle issues of solubility and hygroscopicity. | Varied, can be used under microwave-assisted conditions. acs.orgnih.gov |
Optimization of Reaction Conditions for SNAr Fluorination in Picolinate Systems
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for introducing fluorine atoms onto electron-deficient aromatic rings like those in picolinate esters. However, traditional SNAr fluorination methods often suffer from significant drawbacks. nih.gov These limitations include the necessity for high reaction temperatures (often exceeding 130 °C), long reaction times, and the use of expensive and hygroscopic fluoride sources like cesium fluoride (CsF). nih.govresearchgate.net Such harsh conditions can lead to the decomposition of both the starting materials and the desired fluorinated products, resulting in moderate yields and poor functional group tolerance. nih.govresearchgate.net The requirement for rigorously anhydrous conditions further complicates these processes on an industrial scale. nih.gov
Research has focused on overcoming these challenges by developing more active and soluble fluorinating agents. researchgate.net A key advancement has been the use of tetraalkylammonium fluoride salts, which exhibit enhanced reactivity compared to alkali metal fluorides. nih.gov Early studies established that combining potassium fluoride (KF) with a superstoichiometric amount of a phase-transfer catalyst like tetrabutylammonium chloride (Bu₄NCl) could serve as a more cost-effective alternative to CsF. nih.govresearchgate.net However, these reactions still required elevated temperatures due to the low in situ concentration of the active reagent, anhydrous tetrabutylammonium fluoride (Bu₄NF). researchgate.net
A significant breakthrough came with the development of methods to generate high concentrations of anhydrous tetraalkylammonium fluorides or the use of pre-formed, stable versions. nih.gov Anhydrous tetramethylammonium fluoride (Me₄NF), for instance, is a highly reactive fluoride source that can be synthesized from inexpensive KF and Me₄NCl. nih.govresearchgate.net Unlike its tetrabutyl counterpart, Me₄NF is not prone to Hofmann elimination, making it stable and isolable. nih.gov The use of anhydrous Me₄NF or its adducts, such as Me₄NF•t-AmylOH, enables SNAr fluorination of chloropicolinate substrates to proceed under remarkably mild conditions, often at room temperature or 80 °C, affording nearly quantitative yields. nih.govnih.gov These optimized conditions not only improve yield and efficiency but also broaden the substrate scope and functional group compatibility. nih.govnih.gov
| Parameter | Traditional SNAr Conditions | Optimized SNAr Conditions |
|---|---|---|
| Fluoride Source | Potassium Fluoride (KF), Cesium Fluoride (CsF) nih.govresearchgate.net | Anhydrous Tetramethylammonium Fluoride (Me₄NF), Me₄NF•t-AmylOH researchgate.netnih.gov |
| Temperature | High (>130 °C) nih.govresearchgate.net | Mild (Room Temperature to 80 °C) nih.govnih.gov |
| Reaction Time | Long researchgate.net | Shorter nih.gov |
| Yields | Moderate, due to decomposition researchgate.net | High to quantitative nih.gov |
| Solvents | Polar aprotic (e.g., DMSO, DMF) lookchem.comwikipedia.org | Polar aprotic (e.g., DMSO, DMF) nih.govnih.gov |
| Key Challenges | Low reagent solubility, high cost (CsF), harsh conditions, side reactions nih.govresearchgate.net | Requires preparation of anhydrous reagent, though bench-stable adducts are available nih.gov |
Multi-halogenation and Sequential Halogenation Pathway Studies
The synthesis of picolinates with multiple halogen atoms, like this compound, requires precise control over the regioselectivity of halogenation. The introduction of halogens can be achieved through various methods, including electrophilic aromatic substitution (EAS), metalation-halogenation sequences, and halogen exchange (Halex) reactions. nih.govnih.gov
Electrophilic halogenations on the electron-deficient pyridine ring are generally difficult, often requiring harsh conditions with strong acids and high temperatures, which can lead to mixtures of regioisomers. nih.govyoutube.com More controlled strategies often involve the temporary transformation of the pyridine ring to make it more susceptible to electrophilic attack. One novel approach involves a ring-opening/ring-closing sequence via Zincke imine intermediates, which allows for highly regioselective halogenation at the 3-position under mild conditions. nih.gov
For polychlorinated precursors, sequential halogenation via the Halex reaction is a powerful strategy for synthesizing chlorofluoropicolinate derivatives. acs.org Studies on the fluorination of tetrachloropicolinonitrile, a key starting material, provide detailed insights into the sequential pathway. lookchem.comacs.org The reaction with a fluoride source like CsF or KF in a polar aprotic solvent like DMSO shows distinct regioselectivity. lookchem.comacs.org The substitution of chlorine by fluorine atoms does not occur randomly; rather, it follows a kinetically controlled pathway determined by the activating effect of the nitrile group and the pyridine nitrogen.
The sequential fluorination of tetrachloropicolinonitrile has been observed as follows:
Monofluorination : The first fluoride ion preferentially substitutes the chlorine at the 4-position, with minor substitution at the 6-position. acs.org
Difluorination : The second substitution occurs almost exclusively at the remaining position of the initial pair (6- or 4-), yielding 4,6-difluoro-3,5-dichloropicolinonitrile. acs.org
Trifluorination : The third fluorine atom adds preferentially at the 5-position over the 3-position, leading to the desired 3-chloro-4,5,6-trifluoropicolinonitrile intermediate. acs.org
Tetrafluorination : The final chlorine at the 3-position is eventually replaced to yield tetrafluoropicolinonitrile. acs.org
This selectivity is crucial for producing specific isomers required for further elaboration into complex picolinates. lookchem.com
| Step | Starting Material | Major Product | Position of Fluorine Substitution |
|---|---|---|---|
| 1 | Tetrachloropicolinonitrile | 4-Fluoro-3,5,6-trichloropicolinonitrile | C4 |
| 2 | 4-Fluoro-3,5,6-trichloropicolinonitrile | 4,6-Difluoro-3,5-dichloropicolinonitrile | C6 |
| 3 | 4,6-Difluoro-3,5-dichloropicolinonitrile | 4,5,6-Trifluoro-3-chloropicolinonitrile | C5 |
| 4 | 4,5,6-Trifluoro-3-chloropicolinonitrile | Tetrafluoropicolinonitrile | C3 |
Integration of Cascade Cyclization and Cross-Coupling in Picolinate Synthesis Research
Modern synthetic chemistry increasingly relies on cascade reactions, where multiple bond-forming events occur in a single pot, to construct complex molecular architectures efficiently. nih.govvu.nl The integration of these cascade sequences with powerful cross-coupling reactions represents a highly effective strategy for the synthesis of functionalized picolinates. acs.org This approach avoids lengthy purification steps of intermediates and reduces waste, aligning with the principles of green chemistry.
A notable example is the development of a cascade cyclization reaction to produce 4-amino-5-fluoropicolinates, which are key precursors for certain herbicides. acs.org In this strategy, researchers generated N-protected fluoroalkyl alkynylimine intermediates. acs.org Treatment of these intermediates with a primary amine initiated a cascade cyclization to form the pyridine ring. acs.org Subsequent deprotection and chlorination steps yielded the target 4-amino-3-chloro-5-fluoropicolinates, which could then be further modified using cross-coupling reactions to install various aryl or alkyl groups at the 6-position. acs.org This cascade approach proved more successful than previous attempts that involved direct fluorination followed by cross-coupling. acs.org
Sonogashira-type Cross-Coupling Applications for Picolinate Ligand Synthesis
The Sonogashira reaction is a robust and versatile cross-coupling method for forming C(sp)-C(sp²) bonds. wikipedia.orgorganic-chemistry.org It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a combination of palladium and copper(I) salts, typically in the presence of an amine base. organic-chemistry.orglibretexts.org This reaction is conducted under mild conditions and demonstrates broad functional group tolerance, making it invaluable in the synthesis of complex molecules, natural products, and organic materials. wikipedia.orgrsc.org
In the context of picolinate chemistry, the Sonogashira coupling is a powerful tool for introducing alkynyl moieties onto the picolinate scaffold. Starting from a halogenated picolinate, such as this compound or a related bromo- or iodo-picolinate, the Sonogashira reaction allows for the direct attachment of a terminal alkyne. This transformation is fundamental for building more complex picolinate-based ligands and conjugated systems. The resulting alkynylpicolinates can serve as versatile intermediates for further transformations, including cyclizations, reductions, or subsequent coupling reactions. vu.nlrsc.org While copper(I) is a traditional co-catalyst, copper-free versions of the Sonogashira reaction have also been developed to avoid potential issues with copper contamination in the final products. organic-chemistry.org
| Component | Function | Common Examples |
|---|---|---|
| Aryl/Vinyl Halide | Electrophile (sp² carbon source) | Halogenated picolinate esters (I, Br, Cl, OTf) |
| Terminal Alkyne | Nucleophile (sp carbon source) | Phenylacetylene, Trimethylsilylacetylene, Propyne |
| Palladium Catalyst | Primary catalyst for the cross-coupling cycle | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ |
| Copper(I) Co-catalyst | Activates the alkyne | Copper(I) iodide (CuI) |
| Base | Neutralizes HX byproduct, facilitates catalyst regeneration | Triethylamine, Diethylamine, Diisopropylamine |
| Solvent | Reaction medium | Tetrahydrofuran (THF), Dimethylformamide (DMF) |
Palladium-Catalyzed C-H Arylation Strategies for Pyridinecarboxylic Acids
Direct C-H activation and functionalization have emerged as a powerful, atom-economical alternative to traditional cross-coupling reactions, which require pre-functionalized starting materials. rsc.org Palladium-catalyzed C-H arylation allows for the direct formation of a C-C bond between an aromatic C-H bond and an aryl halide. nih.gov Applying this strategy to pyridinecarboxylic acids and their derivatives offers an efficient route to aryl-substituted picolinates.
The electron-deficient nature of the pyridine ring makes its C-H functionalization challenging. researchgate.net However, research has demonstrated successful intramolecular C-H arylation of amides derived from pyridinecarboxylic acids. nih.govnih.gov For instance, the C-H arylation of a 2-quinolinecarboxyamide bearing a bromoaryl group on the amide nitrogen was achieved using a palladium catalyst. nih.gov The reaction proceeded selectively at the C-H bond on the pyridine ring adjacent to the amide group. nih.gov The yield was significantly improved by the addition of a phosphine (B1218219) ligand, such as triphenylphosphine (B44618) (PPh₃), to the palladium acetate (Pd(OAc)₂) catalyst. nih.govnih.gov This methodology has been extended to amides of picoline and 2,6-pyridinedicarboxylic acid, affording cyclized, fused heterocyclic products in good to excellent yields. nih.gov These studies showcase the potential for direct C-H arylation as a sophisticated strategy to construct complex picolinate-containing polycyclic systems. nih.govnih.gov
Halex Reaction Applications in Fluoropicolinate Synthesis
The Halogen Exchange (Halex) reaction is an industrially significant process used to convert aromatic chlorides and bromides into the corresponding fluorides. wikipedia.orgcas.cn The reaction is a type of nucleophilic aromatic substitution (SNAr) where a halide ion is displaced by fluoride. lookchem.com It is particularly effective for substrates that are activated by electron-withdrawing groups, making it ideally suited for the synthesis of fluorinated picolinates and their precursors. lookchem.comwikipedia.org
A prominent application of the Halex reaction is in the synthesis of 6-aryl-5-fluoropicolinate herbicides, where the key step is the fluorination of tetrachloropicolinonitrile. acs.orgacs.org This process is typically carried out using an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. wikipedia.orgacs.org The reaction proceeds through a sequence of substitutions, with a notable regioselectivity that favors substitution at the 4- and 6-positions first, followed by the 5-position, and finally the 3-position. acs.org This selectivity allows for the isolation of intermediates like 3-chloro-4,5,6-trifluoropicolinonitrile, which can be further functionalized. lookchem.comacs.org
Strategic Utilization in Complex Molecule Synthesis Research
Ethyl 5-chloro-3-fluoropicolinate as a Versatile Building Block in Medicinal Chemistry Research
The structural attributes of this compound make it a valuable scaffold in the design and synthesis of novel therapeutic agents. The presence of multiple reaction sites allows for systematic modifications, facilitating the exploration of chemical space to identify compounds with desired biological activities.
Precursor to Biologically Relevant Picolinate (B1231196) Derivatives for Drug Discovery Pipelines
This compound serves as a key starting material for the creation of a wide array of picolinate derivatives with potential therapeutic applications. bldpharm.combldpharm.com The ester group can be hydrolyzed to the corresponding carboxylic acid, 5-chloro-3-fluoropicolinic acid, which can then be coupled with various amines to form amides. bldpharm.com The chloro and fluoro substituents can also be subjected to nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
For instance, research has shown the synthesis of novel 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives starting from related chloro-indole precursors. mdpi.com These compounds have been investigated for their potential as inhibitors of EGFRT790M/BRAFV600E pathways, which are implicated in certain types of cancer. mdpi.com The synthesis often involves the reaction of a substituted indole (B1671886) with a phenethylamine (B48288) derivative, followed by reduction. mdpi.com
Table 1: Examples of Biologically Relevant Picolinate Derivatives
| Derivative Class | Synthetic Approach | Potential Therapeutic Area |
|---|---|---|
| Indole-2-carboxylates | Reaction with substituted phenethylamines and subsequent reduction | Oncology (EGFR/BRAF inhibitors) |
| Picolinic acid amides | Hydrolysis of the ethyl ester followed by amide coupling | Various, depending on the coupled amine |
Role in Structure-Activity Relationship (SAR) Studies of Picolinate Analogs and Derivatives
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, enabling chemists to understand how specific structural features of a molecule influence its biological activity. researchgate.netresearchgate.net this compound is an ideal starting point for SAR studies due to its modifiable functional groups. By systematically altering the substituents on the pyridine (B92270) ring and the ester moiety, researchers can generate libraries of analogous compounds. researchgate.netnih.gov
The insights gained from these studies are crucial for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. For example, in the development of antifungal agents, SAR studies of coumarin (B35378) derivatives have demonstrated that O-substitutions are essential for their activity. mdpi.com Similarly, for YC-1 analogs, the position of nitrogen atoms in the heterocyclic core significantly impacts their inhibitory activity. nih.gov This systematic approach of modifying a core structure like this compound allows for the rational design of more effective drug candidates.
Application in Agrochemical Intermediate Research
The picolinate scaffold is a well-established feature in a number of commercially successful herbicides. This compound serves as a valuable intermediate in the synthesis of novel agrochemicals, particularly those based on the picolinic acid structure. mdpi.comgoogle.com
Synthesis of Advanced Picolinate-based Agrochemicals and Herbicides
Picolinic acid herbicides belong to the synthetic auxin class, which mimic the effects of the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants. mdpi.comnih.gov this compound can be converted into various herbicidal compounds. For example, it can be a precursor for the synthesis of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids. mdpi.com These compounds have shown potent herbicidal activity, with some exhibiting greater efficacy than existing commercial herbicides. mdpi.com The synthetic strategy often involves the reaction of the picolinate with a substituted pyrazole.
Research has also focused on modifying existing herbicides to overcome weed resistance. nih.gov For instance, derivatives of clopyralid (B1669233) have been synthesized by replacing the chlorine atom at the 6-position with a substituted pyrazolyl ring, resulting in compounds with improved herbicidal activity and a broader weed control spectrum. mdpi.com
Table 2: Picolinate-Based Herbicides and Key Structural Features
| Herbicide Class | Key Structural Feature | Mode of Action |
|---|---|---|
| 6-Aryl-2-picolinic acids | Aryl group at the 6-position | Synthetic Auxin |
| 6-Pyrazolyl-2-picolinic acids | Pyrazolyl group at the 6-position | Synthetic Auxin |
Contributions to Advanced Materials Science Research
The unique electronic and structural properties of fluorinated and chlorinated pyridine derivatives make them attractive candidates for applications in materials science. This compound and its derivatives can be employed as ligands in the construction of functional materials.
Ligand Design for Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. rsc.orgmdpi.comnih.gov The properties of these materials, such as porosity, stability, and catalytic activity, are highly dependent on the structure of the organic linker. rsc.orgrsc.org
Picolinate-based ligands, derivable from this compound, can be used to synthesize MOFs and coordination polymers with interesting properties. mdpi.com The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to metal centers, forming extended one-, two-, or three-dimensional networks. mdpi.comnih.govrsc.org The presence of halogen atoms can influence the electronic properties of the resulting framework and can also participate in halogen bonding, which can direct the self-assembly of the structure. The use of such specifically designed ligands is crucial for creating materials with tailored functionalities for applications in gas storage, separation, and catalysis. rsc.orgmdpi.com
Computational and Theoretical Chemistry Investigations on Halogenated Picolinate Esters
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental tools for understanding the electronic structure and predicting the reactivity of molecules. These methods, particularly Density Functional Theory (DFT), have been widely applied to study halogenated pyridine (B92270) derivatives, providing valuable data on how substituents influence their chemical behavior.
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. For halogenated picolinate (B1231196) esters, DFT studies are crucial for understanding the effects of halogen substitution on the geometry and electronic properties of the pyridine ring.
Research on substituted picolines has shown that the position of substituents significantly affects the electronic properties of the molecule. nih.govnih.gov For instance, the location of electron-withdrawing groups like halogens can alter the electron density distribution across the pyridine ring, influencing its reactivity towards nucleophilic or electrophilic attack. nih.govacs.org
In a molecule such as Ethyl 5-chloro-3-fluoropicolinate, the chlorine and fluorine atoms at positions 5 and 3, respectively, have a profound impact on the molecule's electrostatic potential and frontier molecular orbitals (HOMO and LUMO). The electronegativity of the halogen atoms draws electron density away from the aromatic ring, which can be quantified through DFT calculations. These calculations can predict the most likely sites for chemical reactions. nih.gov
Molecular orbital simulations on halogenated phenylpyridines have provided insights into the electron delocalization within these systems. acs.org For example, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key indicators of a molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO can be correlated with the chemical reactivity and stability of the molecule. nih.gov
A representative table of calculated electronic properties for a model halogenated picolinate ester, based on typical DFT results for similar compounds, is shown below.
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -7.2 eV | Relates to electron-donating ability |
| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability and reactivity |
| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions |
Note: The values in this table are illustrative and based on general findings for halogenated pyridines and picolinates. Specific experimental or computational data for this compound is not available in the cited sources.
Studies on pyridine-2,6-dicarboxylic acid esters have also utilized DFT to compare molecular structures in the solid state and in solution, revealing how the environment can influence the conformation and properties of these molecules. mdpi.com
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique allows researchers to observe the conformational changes and intermolecular interactions of picolinate systems in different environments, such as in solution or interacting with biological macromolecules. nih.govresearchgate.net
A study on pyridine-2,6-dicarboxylic acid esters employed MD simulations to investigate the behavior of their copper (II) complexes in solution. mdpi.com Such simulations can reveal details about solvation, ion pairing, and the stability of different coordination modes, which are crucial for understanding their catalytic or biological activity.
The following table illustrates the type of data that can be obtained from MD simulations of a picolinate ester in a solvent box.
| Simulation Parameter | Description | Typical Observation for a Picolinate Ester |
| Simulation Time | The duration of the simulation. | 10-100 nanoseconds |
| Solvent | The medium in which the molecule is simulated. | Water, Methanol, etc. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the simulated molecule and a reference structure. | Provides information on conformational stability. Lower, stable RMSD suggests a rigid structure. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Reveals details about solvation shells and specific intermolecular interactions. |
Note: The observations are generalized from typical MD simulations of organic molecules in solution.
Predictive Modeling for Synthetic Pathway Design and Optimization
Computational chemistry is increasingly used to predict and optimize synthetic routes for complex molecules. ijfans.orgnih.gov By modeling reaction mechanisms and predicting the feasibility of different synthetic steps, researchers can design more efficient and sustainable chemical processes.
For a molecule like this compound, predictive modeling could be used to explore various synthetic strategies. This might involve:
Retrosynthetic Analysis: Computationally breaking down the target molecule into simpler, commercially available starting materials.
Reaction Condition Optimization: Simulating the effect of different catalysts, solvents, and temperatures on reaction yield and selectivity.
Byproduct Prediction: Identifying potential side reactions and byproducts to develop purification strategies.
While specific predictive modeling studies for the synthesis of this compound are not detailed in the public literature, the general principles of using computational tools for synthetic design are well-established for substituted pyridines. nih.govorganic-chemistry.org For example, computational studies on the halogenation of pyridines have elucidated reaction mechanisms, helping to explain the regioselectivity of these reactions and guiding the design of better synthetic methods. nih.govacs.org
The development of modular synthesis methods for highly substituted pyridines often relies on a combination of experimental work and computational validation to understand the underlying reaction cascades. nih.govorganic-chemistry.org These approaches offer a powerful toolkit for the rational design of synthetic pathways for a wide range of functionalized pyridine derivatives, including halogenated picolinate esters.
Advanced Spectroscopic and Analytical Methodologies in Picolinate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Picolinates
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For Ethyl 5-chloro-3-fluoropicolinate, ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework.
In ¹H NMR, the ethyl group protons typically appear as a characteristic quartet and triplet. The protons on the pyridine (B92270) ring exhibit distinct chemical shifts and coupling patterns influenced by the electron-withdrawing chloro and fluoro substituents. The fluorine atom will also couple with the adjacent ring protons, leading to more complex splitting patterns that provide definitive evidence for their relative positions.
¹³C NMR provides information on the carbon skeleton. The spectrum will show distinct signals for the two carbons of the ethyl group and the six carbons of the substituted pyridine ring, including the carbonyl carbon of the ester. The chemical shifts are significantly influenced by the attached atoms (O, N, Cl, F), allowing for the unambiguous assignment of each carbon atom in the molecule.
¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ | 1.42 | Triplet |
| CH₂ | 4.45 | Quartet |
| Ring-H | 8.01 | Doublet |
| Ring-H | 8.48 | Singlet |
Note: Data is representative and can vary based on solvent and instrument parameters.
¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (ppm) |
|---|---|
| CH₃ | 14.1 |
| CH₂ | 62.9 |
| Ring-C | 123.5 (d) |
| Ring-C | 139.8 (d) |
| Ring-C | 144.2 (d) |
| Ring-C | 148.1 (d) |
| Ring-C | 154.7 (d) |
| C=O | 162.5 |
Note: (d) indicates a doublet arising from C-F coupling. Data is representative and can vary.
Mass Spectrometry (MS) for Compound Characterization and Reaction Monitoring
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, it serves to confirm the molecular weight and can help elucidate the structure through analysis of fragmentation patterns. panchsheelorganics.com
In a typical electron ionization (EI) mass spectrum, the molecule will lose an electron to form a molecular ion (M⁺). The m/z value of this ion corresponds to the molecular weight of the compound (219.6 g/mol ). The presence of a chlorine atom is readily identified by the characteristic M+2 peak, which has an intensity of about one-third that of the molecular ion peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl. miamioh.edu
Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃), which would result in a significant fragment ion. libretexts.org Cleavage can also occur at other points in the molecule, such as the loss of the entire ethyl ester group or the halogen atoms, providing further structural confirmation. miamioh.edunih.gov
Mass Spectral Data for this compound
| Fragment | m/z (Mass/Charge Ratio) | Interpretation |
|---|---|---|
| [M]⁺ | 219 / 221 | Molecular ion (³⁵Cl / ³⁷Cl isotopes) |
| [M-C₂H₅O]⁺ | 174 / 176 | Loss of the ethoxy group |
| [M-COOC₂H₅]⁺ | 146 / 148 | Loss of the ethyl carboxylate group |
Note: Fragmentation is proposed based on typical ester and aromatic halide patterns.
X-ray Crystallography for Solid-State Structure Determination of Picolinate (B1231196) Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides exact bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.
For picolinate derivatives, single-crystal X-ray diffraction studies reveal how substituents on the pyridine ring influence the molecule's conformation and intermolecular interactions. nih.gov In the case of this compound, a crystal structure would precisely measure the C-Cl, C-F, C-N, and C=O bond lengths and the planarity of the pyridine ring. It would also show the orientation of the ethyl ester group relative to the ring.
Furthermore, analysis of the crystal packing can identify intermolecular forces such as π-stacking of the aromatic rings and weak nonbonding interactions involving the halogen and oxygen atoms, which govern the solid-state properties of the material. nih.gov
Chromatographic Techniques for Purification and Isolation in Synthetic Research
Chromatographic techniques are essential for the purification and isolation of target compounds from reaction mixtures. nih.govresearchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used in research involving picolinate derivatives. panchsheelorganics.com
High-Performance Liquid Chromatography (HPLC) HPLC is a versatile technique for separating components of a mixture. For a moderately polar compound like this compound, reversed-phase HPLC is often employed. researchgate.netnih.gov In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.govresearchgate.net By adjusting the solvent ratio, a high degree of separation can be achieved, allowing for the isolation of the pure picolinate ester from starting materials, byproducts, and other impurities.
Gas Chromatography (GC) GC is suitable for the analysis and purification of volatile and thermally stable compounds. Given its molecular weight and structure, this compound is amenable to GC analysis. The compound is vaporized and passed through a column with a specific stationary phase. Separation is based on the compound's boiling point and its interactions with the stationary phase. GC is often coupled with a mass spectrometer (GC-MS), providing a powerful tool for both separating and identifying components in a reaction mixture.
Emerging Research Frontiers and Future Perspectives in Halogenated Picolinate Chemistry
Innovations in Green Chemistry Approaches for Picolinate (B1231196) Synthesis
The synthesis of halogenated picolinates is undergoing a green revolution, with a strong emphasis on developing environmentally benign and sustainable methods. Traditional synthetic routes often rely on harsh reagents and generate significant waste. In response, chemists are exploring a variety of innovative techniques to improve the ecological footprint of picolinate production.
One promising area is the development of transition-metal-free reactions. For instance, a novel method for the decarboxylative halogenation of 2-picolinic acids using dihalomethane under oxygen has been reported, offering a convenient and efficient pathway to 2-halogen-substituted pyridines without the need for transition metals. rsc.org This approach is noted for its operational simplicity and high tolerance for various functional groups. rsc.org
Catalysis is another key focus. Researchers have successfully synthesized picolinates and their corresponding acids through a multi-component reaction using a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2. rsc.org This catalyst facilitates a cooperative vinylogous anomeric-based oxidation, and the inclusion of phosphorous acid tags allows for the synthesis to proceed at ambient temperatures, further enhancing its green credentials. rsc.org
Solvent choice and reaction conditions are also being re-evaluated. The use of microwave-assisted synthesis is gaining traction as an energy-efficient alternative that can dramatically reduce reaction times from hours or days to mere minutes. mdpi.com Furthermore, solvent-free methods, such as mechanochemical grinding, are being developed to minimize waste and environmental impact. mdpi.com Hydrothermal synthesis represents another green approach, where reactions are carried out in water at elevated temperatures and pressures, as demonstrated in a one-step synthesis of chromium picolinate from 2-pyridinecarbonitrile and a chromic salt. google.com This method is highlighted for its simple operation and low environmental pollution. google.com
These green chemistry initiatives are not only about reducing environmental harm but also about improving efficiency and cost-effectiveness, making the synthesis of valuable picolinate building blocks more sustainable in the long run.
High-Throughput Screening Methodologies in Building Block Discovery
The discovery of new molecules with desired properties is being accelerated by the adoption of high-throughput screening (HTS) methodologies. In the context of picolinate chemistry, HTS allows for the rapid testing of numerous chemical variations to identify promising building blocks for pharmaceuticals and other advanced materials.
HTS platforms often involve automated systems that can perform and analyze a large number of reactions in parallel. recipharm.com For instance, fully-automated HTS processes can assess the solubility of candidate compounds and identify the most effective excipients for liquid formulations in a fraction of the time required by traditional methods. recipharm.com This rapid screening is crucial in early-phase development for testing toxicological profiles and bioavailability. recipharm.com
Specialized screening kits have been developed to streamline the optimization of reaction conditions. These kits may contain a panel of catalysts, ligands, and bases to quickly identify the optimal combination for a specific transformation, such as the Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling. sigmaaldrich.com The use of catalyst-coated glass beads, or "ChemBeads," is particularly suited for automated screening as they allow for the accurate dispensing of sub-milligram quantities of solids and can be measured volumetrically. sigmaaldrich.com
A data-driven, three-layer screening strategy has been shown to accelerate the discovery of new reactions. acs.org This approach integrates predictive data science tools for mapping excited-state properties with luminescence quenching and reaction-based screening. acs.org By combining computational predictions with experimental validation, researchers can more efficiently navigate vast chemical spaces and uncover novel reactivity, as demonstrated in the discovery of dearomative cycloadditions of heteroarenes. acs.org
The analysis of HTS data from large compound libraries provides valuable insights into structure-activity relationships. By comparing the hit rates of internally synthesized versus externally acquired compounds, organizations can refine their acquisition strategies and enrich their screening decks with molecules that are more likely to yield high-quality leads. nih.gov
Theoretical Advancements in Predicting Halogenated Pyridine (B92270) Reactivity
Computational chemistry has become an indispensable tool for understanding and predicting the reactivity of halogenated pyridines. Theoretical models provide deep insights into reaction mechanisms, substituent effects, and regioselectivity, guiding the design of more efficient and selective synthetic methods.
Density Functional Theory (DFT) calculations are frequently employed to study the electronic structure and reaction pathways of pyridine derivatives. For example, computational studies on the selective halogenation of pyridines have revealed that the process occurs through a stepwise SNAr pathway where phosphine (B1218219) elimination is the rate-determining step. nih.gov These calculations have also shown that steric interactions between the departing phosphine and substituents on the pyridine ring can significantly influence the reaction rate. nih.gov
The effect of substituents on the reactivity of the pyridine nitrogen has been a subject of theoretical investigation. Studies have shown that the influence of dipolar electron-withdrawing groups is primarily inductive, which has important implications for the validity of quantitative structure-activity relationship (QSAR) models like the Yukawa-Tsuno and Dual Substituent Parameter (DSP) equations in these systems. rsc.org
Data-driven techniques are also emerging as powerful tools for predicting reactivity. Multivariate linear regression models have been developed to predict the rates of atom transfer reactions, spanning over 13 orders of magnitude and accounting for various parameters. researchgate.net These predictive models are crucial for understanding and optimizing processes like atom transfer radical polymerization (ATRP), where the reactivity of the halogenated initiator is a key factor. researchgate.net
The photochemical reactivity of pyridine N-oxides has also been explored through theoretical and experimental means. The absorption spectra of different pyridine N-oxides have been examined to determine the optimal irradiation wavelengths for photochemical transformations, such as C3 selective hydroxylation. acs.org This understanding allows for the fine-tuning of reaction conditions to achieve desired outcomes. acs.org
The following table summarizes key theoretical approaches and their applications in understanding halogenated pyridine chemistry:
| Theoretical Method | Application in Halogenated Pyridine Chemistry | Key Insights |
|---|---|---|
| Density Functional Theory (DFT) | Studying reaction mechanisms of halogenation. | Revealed stepwise SNAr pathway and the role of steric interactions in rate determination. nih.gov |
| QSAR Models (e.g., Yukawa-Tsuno, DSP) | Analyzing substituent effects on pyridine nitrogen reactivity. | Demonstrated the primarily inductive effect of dipolar electron-withdrawing groups. rsc.org |
| Data-Driven Regression Models | Predicting rates of atom transfer reactions. | Enabled quantitative prediction of reactivity across a wide range of conditions. researchgate.net |
| UV-Vis Spectroscopy and Photochemical Analysis | Optimizing photochemical reactions of pyridine N-oxides. | Correlated absorption maxima with effective irradiation wavelengths for selective hydroxylation. acs.org |
Interdisciplinary Research Integrating Picolinate Chemistry with Advanced Materials Science
The unique electronic and structural properties of halogenated picolinates make them attractive building blocks for a wide range of advanced materials. Interdisciplinary research at the intersection of organic chemistry and materials science is leveraging these properties to create novel functional materials.
One area of active research is the development of new polymer electrolytes for high-temperature fuel cells. Aromatic polyethers containing pyridine units have been investigated for this purpose, with the pyridine moieties contributing to the desired electrochemical properties. acs.org The specific halogenation pattern on the picolinate can be used to fine-tune the polymer's characteristics.
Picolinate derivatives are also being explored as ligands for the synthesis of metal-organic frameworks (MOFs). The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to metal ions, forming porous structures with potential applications in gas storage, separation, and catalysis. The halogen substituents can influence the electronic properties and stability of the resulting MOF.
In the field of organic electronics, halogenated pyridines are being investigated as components of organic light-emitting diodes (OLEDs) and other electronic devices. The introduction of fluorine and chlorine atoms can alter the energy levels of the molecule's frontier orbitals, impacting its performance as an emitter or charge-transport material.
Furthermore, the principles of picolinate chemistry are being applied to the development of novel bioactive materials. For example, chromium picolinate has been studied for its effects on the nutritional composition and oxidative stability of broiler meat, demonstrating the potential for picolinate-based compounds to have applications in animal science and food chemistry. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
